molecular formula C6H10O B14684605 3,4-Pentadien-2-ol, 2-methyl- CAS No. 34761-53-0

3,4-Pentadien-2-ol, 2-methyl-

Cat. No.: B14684605
CAS No.: 34761-53-0
M. Wt: 98.14 g/mol
InChI Key: FURIQYQDOBLDAQ-UHFFFAOYSA-N
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Description

3,4-Pentadien-2-ol, 2-methyl- is an organic compound with the molecular formula C6H10O. It is a type of alcohol characterized by the presence of a pentadiene structure with a hydroxyl group attached to the second carbon atom. This compound is also known by its IUPAC name, 2-methyl-3,4-pentadien-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Pentadien-2-ol, 2-methyl- can be synthesized through various methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

Industrial production of 3,4-Pentadien-2-ol, 2-methyl- often involves the catalytic hydrogenation of suitable precursors. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Pentadien-2-ol, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Pentadien-2-ol, 2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pentadien-2-ol, 2-methyl- involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Pentadien-2-ol, 2-methyl- is unique due to its pentadiene structure combined with a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURIQYQDOBLDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472698
Record name 3,4-Pentadien-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34761-53-0
Record name 3,4-Pentadien-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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